- Quantum Yields of Decomposition and Homo-Dimerization of Solid L-Alanine Induced by 7.2 eV Vacuum Ultraviolet Light Irradiation: An Estimate of the Half-Life of L-Alanine on the Surface of Space ObjectsOrigins of Life and Evolution of Biospheres, 2011, 41(4), 385-395,
Cas no 3695-80-5 ((2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid)
![(2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid structure](https://ja.kuujia.com/scimg/cas/3695-80-5x500.png)
(2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid 化学的及び物理的性質
名前と識別子
-
- D-Alanine, L-alanyl-
- (2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid
- Ala-D-Ala-OH
- H-ala-d-ala-oh
- (R)-N-(L-Alanyl)-2-methylglycine
- 2-(2-azanylpropanoylamino)propanoic acid
- 2-(alanylamino)propionic acid
- alanyl-alanine
- D-ALANYLE-D-ALANINE
- H-Ala-Ala-OH
- L-Ala-D-Ala-OH
- L-ALANYL-D-ALANINE
- N-Alanyl-D-alanine
- (R)-2-((S)-2-Aminopropanamido)propanoic acid
- N-L-Alanyl-D-alanine
- 2-[(2-ammoniopropanoyl)amino]propanoate
- SCHEMBL380600
- AKOS010842226
- NSC 186898
- alanyl-D-alanine
- NSC-186898
- (2R)-2-[(2S)-2-aminopropanamido]propanoic acid
- UNII-A8235021UP
- MFCD00066040
- CHEMBL1814487
- 3695-80-5
- CS-0372484
- E82763
- DTXSID201016945
- A8235021UP
- Q27896855
- BDBM50350461
- BS-42359
-
- MDL: MFCD00066040
- インチ: InChI=1S/C6H12N2O3/c1-3(7)5(9)8-4(2)6(10)11/h3-4H,7H2,1-2H3,(H,8,9)(H,10,11)/t3-,4+/m0/s1
- InChIKey: DEFJQIDDEAULHB-IUYQGCFVSA-N
- ほほえんだ: C[C@H](N)C(N[C@@H](C(O)=O)C)=O
計算された属性
- せいみつぶんしりょう: 160.08486
- どういたいしつりょう: 160.085
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 11
- 回転可能化学結合数: 4
- 複雑さ: 169
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -3.3
- トポロジー分子極性表面積: 92.4A^2
じっけんとくせい
- 密度みつど: 1.208
- ふってん: 402.6 °C at 760 mmHg
- フラッシュポイント: 197.3 °C
- 屈折率: 1.492
- PSA: 92.42
(2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB476527-1 g |
H-Ala-D-Ala-OH; . |
3695-80-5 | 1g |
€569.50 | 2023-07-18 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT1471-100MG |
(2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid |
3695-80-5 | 95% | 100MG |
¥ 376.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT1471-5G |
(2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid |
3695-80-5 | 95% | 5g |
¥ 8,131.00 | 2023-03-31 | |
ChemScence | CS-0372484-100mg |
H-ALA-D-ALA-OH |
3695-80-5 | ≥97.0% | 100mg |
$71.0 | 2022-04-27 | |
SHENG KE LU SI SHENG WU JI SHU | sc-285875-250 mg |
H-Ala-D-Ala-OH, |
3695-80-5 | 250MG |
¥2,332.00 | 2023-07-11 | ||
TRC | A576025-10mg |
H-ALA-D-ALA-OH |
3695-80-5 | 10mg |
$ 50.00 | 2022-06-08 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT1471-1G |
(2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid |
3695-80-5 | 95% | 1g |
¥ 1,702.00 | 2023-04-13 | |
TRC | A576025-100mg |
H-ALA-D-ALA-OH |
3695-80-5 | 100mg |
$ 210.00 | 2022-06-08 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-285875A-1 g |
H-Ala-D-Ala-OH, |
3695-80-5 | 1g |
¥5,017.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-285875-250mg |
H-Ala-D-Ala-OH, |
3695-80-5 | 250mg |
¥2332.00 | 2023-09-05 |
(2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
ごうせいかいろ 3
(2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid Raw materials
(2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid Preparation Products
(2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid 関連文献
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Osamu Yoshida,Jun Nakamura,Hidenori Yamashiro,Kenji Miura,Sayaka Hayashi,Kosei Umetsu,Shu Xu,Hideki Maki,Hirokazu Arimoto Med. Chem. Commun. 2011 2 278
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Toshimasa Toyo'oka,Hitesh P. Chokshi,Robert G. Carlson,Richard S. Givens,Susan M. Lunte Analyst 1993 118 257
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3. Synthesis and binding properties of a macrobicyclic receptor for N-protected peptides with a carboxylic acid terminusPeter D. Henley,Christopher P. Waymark,Iain Gillies,Jeremy D. Kilburn J. Chem. Soc. Perkin Trans. 1 2000 1021
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Jean van Heijenoort Nat. Prod. Rep. 2001 18 503
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5. Permeation of dipeptides and phosphono dipeptides through liquid emulsion membranes; stereoselectivity of the processWojciech Skrzypińki,Ewa Sierleczko,Pawe? Pluciński,Barbara Lejczak,Pawe? Kafarski J. Chem. Soc. Perkin Trans. 2 1990 689
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Gerard D. Wright Chem. Commun. 2011 47 4055
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7. Ligands which bind weakly to vancomycin: studies by 13C NMR spectroscopyClive M. Pearce,Ute Gerhard,Dudley H. Williams J. Chem. Soc. Perkin Trans. 2 1995 159
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8. Structural features that affect the binding of teicoplanin, ristocetin A, and their derivatives to the bacterial cell-wall model N-acetyl-D-alanyl-D-alanineJennifer C. J. Barna,Dudley H. Williams,Michael P. Williamson J. Chem. Soc. Chem. Commun. 1985 254
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J. L. Sudmeier,K. E. Schwartz Chem. Commun. (London) 1968 1646
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Mehnaz Rashid,Md. Ahasanur Rabbi,Tabassum Ara,Md. Motahar Hossain,Md. Shahidul Islam,Abdelhamid Elaissari,Hasan Ahmad,Md. Mahbubor Rahman RSC Adv. 2021 11 36319
(2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acidに関する追加情報
Comprehensive Guide to D-Alanine, L-alanyl- (CAS No. 3695-80-5): Properties, Applications, and Research Insights
D-Alanine, L-alanyl- (CAS No. 3695-80-5) is a specialized dipeptide compound gaining attention in biochemical and pharmaceutical research. This unique molecule combines D-alanine and L-alanine residues, offering distinct stereochemical properties that make it valuable for studying enzyme specificity, peptide stability, and microbial metabolism. Researchers are particularly interested in its role as a potential building block for novel peptide-based therapeutics and diagnostic tools.
The growing interest in peptide-based drugs and biocatalysts has positioned D-Alanine, L-alanyl- as a compound of significant research value. Recent studies explore its potential in addressing antibiotic resistance mechanisms, as certain bacterial enzymes specifically recognize D-alanine containing peptides. The compound's stability profile also makes it attractive for drug delivery systems and biomaterials engineering, aligning with current trends in personalized medicine and targeted therapies.
From a chemical perspective, D-Alanine, L-alanyl- demonstrates interesting properties due to its mixed D/L configuration. The molecular weight of 190.17 g/mol and specific optical rotation characteristics make it useful for chiral separation studies and as a reference standard in analytical chemistry. Its amphoteric nature (containing both amino and carboxyl groups) contributes to unique solubility patterns in various solvents, which is crucial for formulation scientists working on peptide-based pharmaceuticals.
The synthesis of D-Alanine, L-alanyl- typically involves solid-phase peptide synthesis (SPPS) or enzymatic methods, reflecting the broader industry shift toward green chemistry approaches. Researchers are investigating more sustainable production methods to meet the increasing demand for chiral peptides in drug discovery. Analytical techniques like HPLC, mass spectrometry, and NMR are essential for characterizing this compound's purity and confirming its stereochemical integrity.
In the context of current scientific trends, D-Alanine, L-alanyl- is being studied for its potential role in gut microbiome research. Some studies suggest that D-amino acid containing peptides may influence microbial communities, making this compound relevant to the booming field of microbiome therapeutics. Additionally, its stability against certain proteases makes it interesting for developing oral peptide drugs, addressing one of the major challenges in peptide drug development.
The market for specialized peptides like D-Alanine, L-alanyl- is expanding rapidly, driven by increased R&D investment in biopharmaceuticals. While exact market data for this specific compound is limited, the broader peptide synthesis market is projected to grow significantly, creating opportunities for manufacturers and researchers working with such unique dipeptides. Proper storage conditions (typically -20°C in dry form) and handling protocols are essential to maintain the compound's stability and research utility.
Quality control aspects of D-Alanine, L-alanyl- production are critical, particularly for pharmaceutical applications. Specifications typically include purity assessments (≥95% by HPLC), chiral purity verification, and absence of endotoxins. These rigorous standards reflect the compound's potential use in sensitive biological systems and align with current Good Manufacturing Practice (cGMP) requirements for pharmaceutical intermediates.
Future research directions for D-Alanine, L-alanyl- may explore its incorporation into larger peptide structures or its use as a molecular probe for studying bacterial cell wall biosynthesis. The compound's unique stereochemistry also makes it valuable for developing new chiral catalysts in asymmetric synthesis. As peptide therapeutics continue to gain FDA approvals, the importance of well-characterized dipeptides like this one will likely increase in both academic and industrial settings.
For researchers sourcing D-Alanine, L-alanyl-, it's important to verify suppliers' analytical data and quality certifications. The compound is typically available in small research quantities (milligram to gram scale) from specialty chemical providers. Documentation should include detailed characterization data, especially regarding optical purity and solvent content, to ensure experimental reproducibility—a growing concern in life sciences research.
In summary, D-Alanine, L-alanyl- (CAS No. 3695-80-5) represents an intriguing case study at the intersection of peptide chemistry, microbiology, and pharmaceutical science. Its unique structural features and growing range of potential applications make it a compound worth watching in the evolving landscape of bioactive molecules and therapeutic peptides. As research continues to uncover new biological roles for D-amino acid containing peptides, the significance of this specific dipeptide is likely to expand further.
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